molecular formula C7H7N3O5 B7781067 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid

Cat. No.: B7781067
M. Wt: 213.15 g/mol
InChI Key: PVTXMDYAYOSEQQ-UHFFFAOYSA-N
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Description

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield, and the side product, imidazolium chloride, is removed to obtain the crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This mechanism is crucial in reducing or preventing hemorrhagic episodes in various medical conditions.

Comparison with Similar Compounds

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid can be compared with other similar compounds, such as aminocaproic acid and tranexamic acid. These compounds share similar antifibrinolytic properties but differ in their potency and specific applications . The unique structure of this compound provides distinct advantages in certain therapeutic and industrial applications.

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1,8H,2H2,(H,11,12)(H2,9,10,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTXMDYAYOSEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC=C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)NC=C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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